Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-
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Overview
Description
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with suitable organic substrates under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, where hexafluoropropene is reacted with pentane derivatives in specialized reactors. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- .
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, which have applications in different fields of chemistry and industry .
Scientific Research Applications
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of fluorinated compounds’ effects on biological systems.
Industry: Used in the production of high-performance materials, such as fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3-Hexafluoropropane: A fluorinated compound with similar properties but different applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated alcohol with distinct reactivity and uses.
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: A related compound used in the synthesis of polyfluorosiloxanes
Uniqueness
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts unique chemical properties, such as high thermal stability, resistance to oxidation, and reactivity towards nucleophiles, making it valuable in specialized applications .
Biological Activity
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- (commonly referred to as HFE-7600) is a fluorinated compound with significant industrial applications. Its unique chemical structure imparts specific biological activities that warrant detailed examination. This article explores the biological activity of HFE-7600 through various studies and findings.
HFE-7600 possesses the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 870778-34-0 |
Molecular Formula | C₈H₆F₁₂O |
Molecular Weight | 346.113 g/mol |
LogP | 4.420 |
PSA (Polar Surface Area) | 9.230 |
These properties influence its solubility and interactions with biological systems.
Biological Activity Overview
The biological activity of HFE-7600 has been investigated primarily in the context of its potential environmental and health impacts due to its use in industrial applications. The compound is categorized under per- and polyfluoroalkyl substances (PFAS), known for their persistence in the environment and potential bioaccumulation.
Toxicological Studies
Recent studies have focused on the toxicological profile of HFE-7600. Research indicates that compounds with similar structures may exhibit endocrine-disrupting properties and potential cytotoxic effects. For instance:
- Endocrine Disruption : Some PFAS have been linked to hormonal imbalances in wildlife and humans. The specific mechanisms through which HFE-7600 might exert such effects remain under investigation but are hypothesized to involve interference with hormone signaling pathways.
- Cytotoxicity : In vitro studies suggest that exposure to HFE-7600 can lead to cytotoxic effects in certain cell lines. The concentration-dependent response indicates that higher concentrations may result in increased cell death or impaired cellular function.
Case Study 1: Environmental Persistence
A study conducted on PFAS compounds revealed that HFE-7600 exhibits significant environmental persistence due to its fluorinated structure. It was found in various biota samples collected from contaminated sites, raising concerns about its bioaccumulation potential in aquatic organisms .
Case Study 2: Human Health Implications
Research into the health implications of exposure to fluorinated compounds like HFE-7600 has shown correlations with various health issues including immune dysfunction and reproductive toxicity. A cohort study indicated that individuals with higher levels of PFAS exposure had altered immune responses .
The mechanisms by which HFE-7600 exerts biological effects are still being elucidated. However, some proposed mechanisms include:
- Interaction with Cellular Membranes : The hydrophobic nature of HFE-7600 may facilitate its incorporation into lipid membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress within cells, leading to damage and altered cellular signaling pathways.
Regulatory Considerations
Due to the potential risks associated with HFE-7600 and similar compounds, regulatory bodies such as the EPA have implemented significant new use rules under the Toxic Substances Control Act (TSCA). These regulations require manufacturers to report any new uses of HFE-7600 that could pose risks to human health or the environment .
Properties
CAS No. |
1227254-72-9 |
---|---|
Molecular Formula |
CF3CFHCF2OCH(CH3)CF2CFHCF3 C8H6F12O |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane |
InChI |
InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3 |
InChI Key |
TZMQCOROQZMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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